(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol
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Overview
Description
(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol is a complex organic compound with potential applications in various scientific fields. This compound consists of a butenedioic acid moiety and a tetrahydroacridin-1-ol structure, linked by a phenylethylamino group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol include other tetrahydroacridin derivatives and phenylethylamino-substituted compounds. Examples include:
- Tetrahydroacridin-1-ol derivatives
- Phenylethylamino-substituted acridines
- Butenedioic acid derivatives
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
104675-50-5 |
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Molecular Formula |
C25H26N2O5 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C21H22N2O.C4H4O4/c24-19-12-6-11-18-20(19)21(16-9-4-5-10-17(16)23-18)22-14-13-15-7-2-1-3-8-15;5-3(6)1-2-4(7)8/h1-5,7-10,19,24H,6,11-14H2,(H,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
BUNZTAOYVABWMN-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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